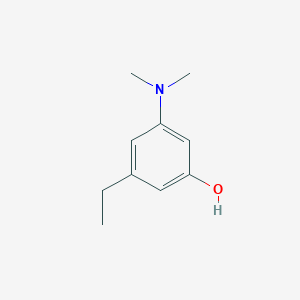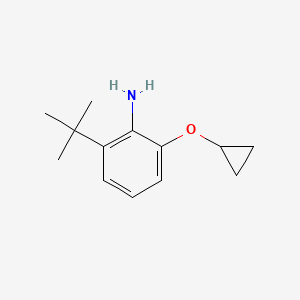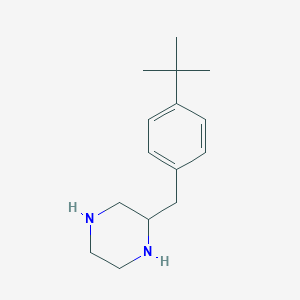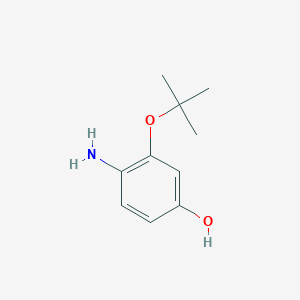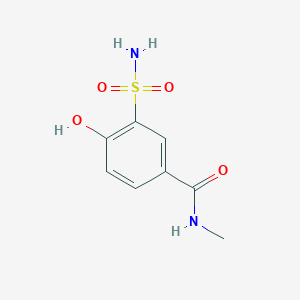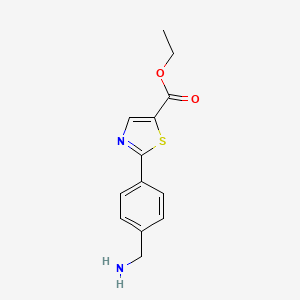
2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that features a thiazole ring, a phenyl group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the Aminomethyl Group:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the thiazole ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or reduced thiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The thiazole ring and aminomethyl group are key functional groups that contribute to its biological activity by forming hydrogen bonds or coordinating with metal ions.
Vergleich Mit ähnlichen Verbindungen
2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid: This compound lacks the ethyl ester group but shares the core structure.
2-(4-Nitrophenyl)-thiazole-5-carboxylic acid ethyl ester: This compound has a nitro group instead of an aminomethyl group.
2-(4-Methylphenyl)-thiazole-5-carboxylic acid ethyl ester: This compound has a methyl group instead of an aminomethyl group.
Uniqueness: 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of both the aminomethyl group and the ethyl ester functional group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
886369-70-6 |
|---|---|
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
ethyl 2-[4-(aminomethyl)phenyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-13(16)11-8-15-12(18-11)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7,14H2,1H3 |
InChI-Schlüssel |
QZAOIPJOMJOPMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


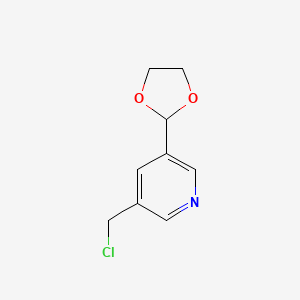
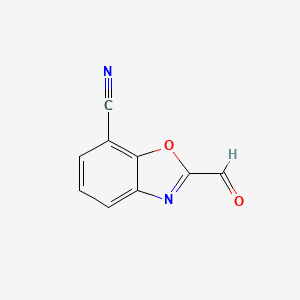
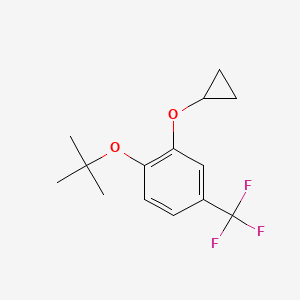
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
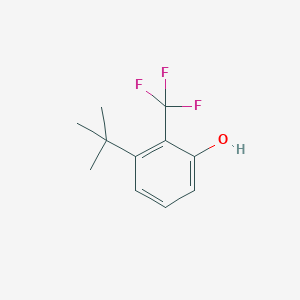
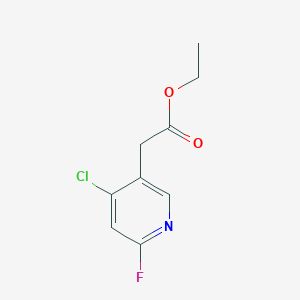
![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)

